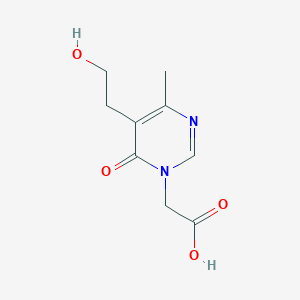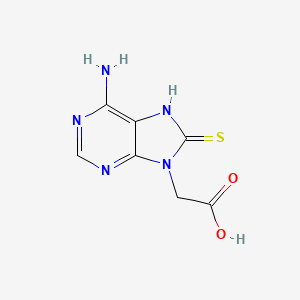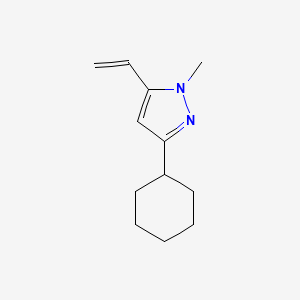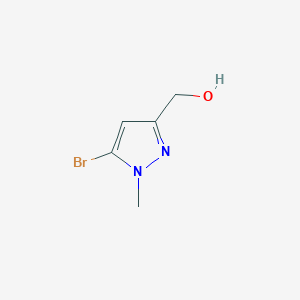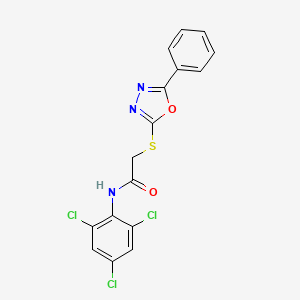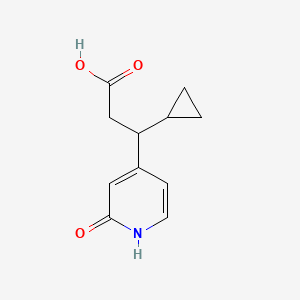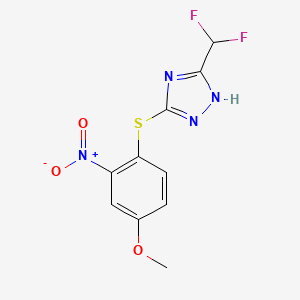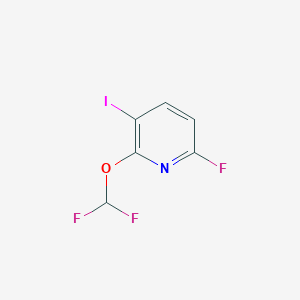
2-(Difluoromethoxy)-6-fluoro-3-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-6-fluoro-3-iodopyridine is a heterocyclic organic compound that features a pyridine ring substituted with difluoromethoxy, fluoro, and iodo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-6-fluoro-3-iodopyridine typically involves the introduction of the difluoromethoxy group, the fluoro group, and the iodo group onto the pyridine ring. One common method involves the difluoromethylation of a pyridine derivative using difluoromethylation reagents. This process can be achieved through various methods, including metal-based catalysis and radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods to introduce the difluoromethoxy group. The use of advanced difluoromethylation reagents and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-6-fluoro-3-iodopyridine can undergo several types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Cross-Coupling Reactions: The iodo group can be involved in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Catalysts: Such as palladium or copper catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cross-coupling reactions can produce complex organic molecules with diverse functional groups .
Applications De Recherche Scientifique
2-(Difluoromethoxy)-6-fluoro-3-iodopyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of pharmaceuticals with improved properties.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-6-fluoro-3-iodopyridine involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluoro groups can influence the compound’s reactivity and binding affinity to target molecules, potentially affecting biological processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other difluoromethoxylated pyridines and fluorinated heterocycles. These compounds share structural similarities but may differ in their specific substituents and chemical properties .
Uniqueness
2-(Difluoromethoxy)-6-fluoro-3-iodopyridine is unique due to the presence of both difluoromethoxy and fluoro groups on the pyridine ring, which can confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H3F3INO |
|---|---|
Poids moléculaire |
288.99 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-6-fluoro-3-iodopyridine |
InChI |
InChI=1S/C6H3F3INO/c7-4-2-1-3(10)5(11-4)12-6(8)9/h1-2,6H |
Clé InChI |
KAJMYBQYIIHPGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1I)OC(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B15055904.png)
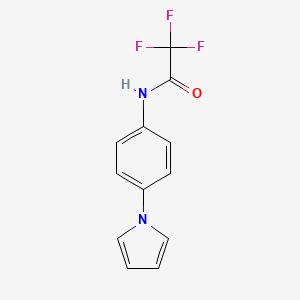
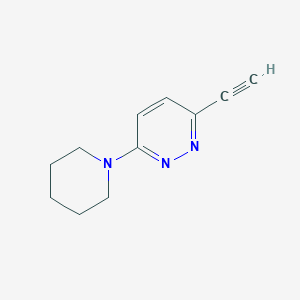
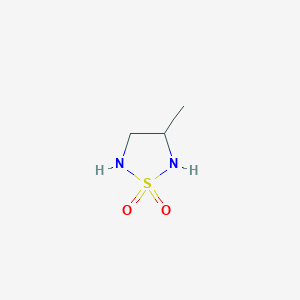
![2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B15055943.png)
